molecular formula C18H13F3N2O2S B2566219 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1795480-29-3

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2566219
CAS RN: 1795480-29-3
M. Wt: 378.37
InChI Key: QCACNMIMESMXNP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (5-(Thiophen-3-yl)pyridin-3-yl)methanol, are as follows :

Scientific Research Applications

Analytical Chemistry Applications

Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including pyrimidinamine and benzamide derivatives. This method proves effective for quality control in pharmaceutical analysis, demonstrating the compound's utility in analytical separations (Ye et al., 2012).

Medicinal Chemistry Applications

Histone Deacetylase Inhibition : The design, synthesis, and biological evaluation of benzamide derivatives, acting as histone deacetylase (HDAC) inhibitors, have been described. These compounds, including N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, show promise in cancer therapy due to their ability to block cancer cell proliferation and induce apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Heterocyclic Chemistry Synthesis

Thiophenylhydrazonoacetates Synthesis : Research into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles has led to the production of a range of heterocyclic compounds. These findings expand the toolkit for synthesizing novel organic compounds, demonstrating the structural versatility and reactivity of thiophene derivatives (Mohareb et al., 2004).

Luminescent Material Development

Aggregation Enhanced Emission : A study on pyridyl substituted benzamides connected to naphthalimide derivatives revealed their luminescent properties and multi-stimuli-responsive behaviors. These compounds form nano-aggregates with enhanced emission in various solvents, offering insights into the development of new materials for optical applications (Srivastava et al., 2017).

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-16-3-1-13(2-4-16)17(24)23-9-12-7-15(10-22-8-12)14-5-6-26-11-14/h1-8,10-11H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCACNMIMESMXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

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